

Reproducibility of BI 187004's Effects on Glucose Metabolism: A Comparative Guide

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Compound of Interest

Compound Name: BI 187004

Cat. No.: B8729569

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on the 11 β -hydroxysteroid dehydrogenase-1 (11 β -HSD1) inhibitor, **BI 187004**, and its effects on glucose metabolism. The findings are compared with alternative 11 β -HSD1 inhibitors, offering a comprehensive overview for researchers in metabolic diseases.

Introduction to BI 187004 and the 11 β -HSD1

Hypothesis

BI 187004 is an oral, selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid that can increase hepatic glucose output. The therapeutic hypothesis is that inhibiting 11 β -HSD1 will decrease intracellular cortisol levels in key metabolic tissues like the liver and adipose tissue, leading to improved insulin sensitivity and better glycemic control in individuals with type 2 diabetes mellitus (T2DM).[1][2][3] Preclinical studies in diabetic mouse models have shown that pharmacological inhibition of 11 β -HSD1 can lower blood glucose and enhance hepatic insulin sensitivity.[4] However, the translation of these findings to clinical efficacy in humans has been challenging.[3]

Clinical Trial Data on BI 187004

A key study evaluating **BI 187004** was a Phase II, randomized, double-blind, placebo-controlled trial (NCT02150824) in patients with T2DM who were overweight or obese.[1][5] The study assessed multiple rising doses of **BI 187004** as both a monotherapy and in combination with metformin.[1][5]

Key Findings from the Phase II Trial

Despite demonstrating near-full target engagement and inhibition of 11 β -HSD1 in the liver, **BI 187004** did not produce clinically relevant improvements in glucose metabolism.[1][5][6] In fact, at higher doses (80 mg and 240 mg), a statistically significant increase in weighted mean plasma glucose was observed.[1][5][6] There were no significant changes in fasting plasma glucose or parameters from a meal tolerance test.[1][5]

The compound was generally well-tolerated, with the most common drug-related adverse events being headache, diarrhea, flushing, and dizziness.[1][5][6] A dose-dependent increase in heart rate was also noted.[1][5][6]

The study's conclusion was that despite successful enzyme inhibition, **BI 187004** showed no clinically relevant beneficial effects on glucose metabolism in patients with T2DM.[1][5][6]

Data Presentation: BI 187004 vs. Placebo in T2DM

The following tables summarize the quantitative data from the Phase II clinical trial of **BI 187004**.

Table 1: Effects of **BI 187004** Monotherapy on Glucose Metabolism Parameters (28-Day Treatment)[1][5]

Parameter	Placebo	20 mg BI 187004	80 mg BI 187004	240 mg BI 187004
Change in Fasting Plasma Glucose (mg/dL)	No significant change	No significant change	No significant change	No significant change
Change in Weighted Mean Plasma Glucose (mg/dL)	No significant change	No significant change	Significant Increase	Significant Increase
Meal Tolerance Test Parameters	No clinically relevant changes	No clinically relevant changes	No clinically relevant changes	No clinically relevant changes
Change in HbA1c (%)	Not reported as significantly changed	Not reported as significantly changed	Not reported as significantly changed	Not reported as significantly changed

Table 2: Target Engagement and Safety Profile of **BI 187004** (28-Day Treatment)[1][2][5][7]

Parameter	Observation
Liver 11 β -HSD1 Inhibition	Near-full inhibition, confirmed by decreased urinary (5 α -THF + 5 β -THF)/THE ratio.
Adipose Tissue 11 β -HSD1 Inhibition	Median inhibition of 87.9–99.4% after the second dose.
Hypothalamic-Pituitary-Adrenal (HPA) Axis	Activation observed, with increased total urinary corticosteroids.
Body Weight	No clinically relevant changes from baseline.
Common Drug-Related Adverse Events	Headache, diarrhea, flushing, dizziness.
Cardiovascular Effects	Dose-dependent increase in heart rate.

Comparison with Alternative 11 β -HSD1 Inhibitors

The experience with **BI 187004** is consistent with the broader landscape of 11 β -HSD1 inhibitor development, which has been marked by a disconnect between preclinical promise and clinical efficacy. Several other selective 11 β -HSD1 inhibitors have been evaluated in clinical trials, with most programs being discontinued due to insufficient glucose-lowering effects.[3]

Table 3: Comparison of Selected 11 β -HSD1 Inhibitors in Clinical Development

Compound	Reported Effects on Glucose Metabolism	Development Status
BI 187004	No clinically relevant improvement; significant increase in weighted mean plasma glucose at higher doses.[1][5]	Discontinued for T2DM
INCB13739	Showed reduction in HbA1c, fasting plasma glucose, and HOMA-IR in one trial.[4]	Further development not pursued for unknown reasons. [4]
MK-0916	Trialed in patients with T2DM and metabolic syndrome.	Discontinued
Carbenoxolone (non-selective)	Shown to improve insulin sensitivity in the liver.[4]	Not pursued for T2DM due to non-selectivity and side effects.

Experimental Protocols

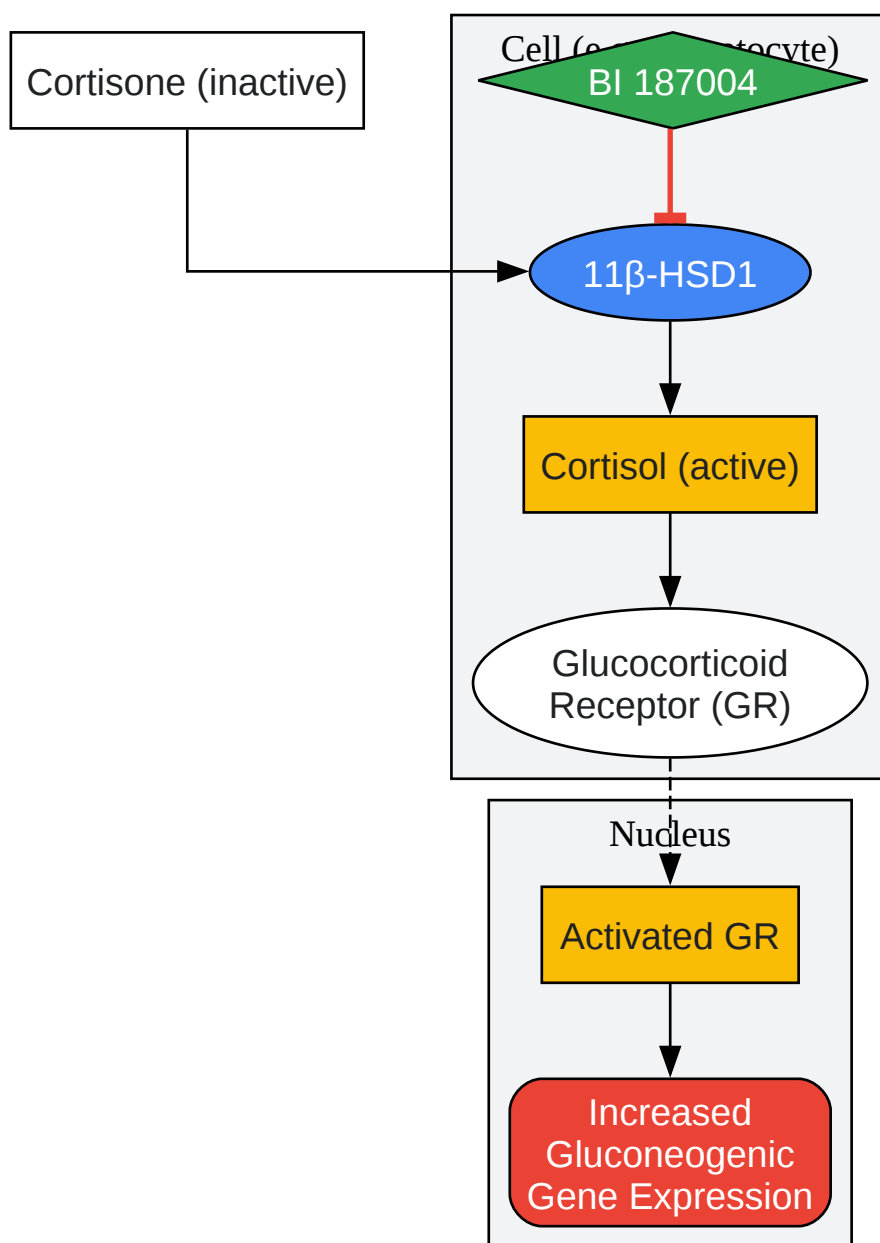
Phase II Clinical Trial of BI 187004 (NCT02150824)

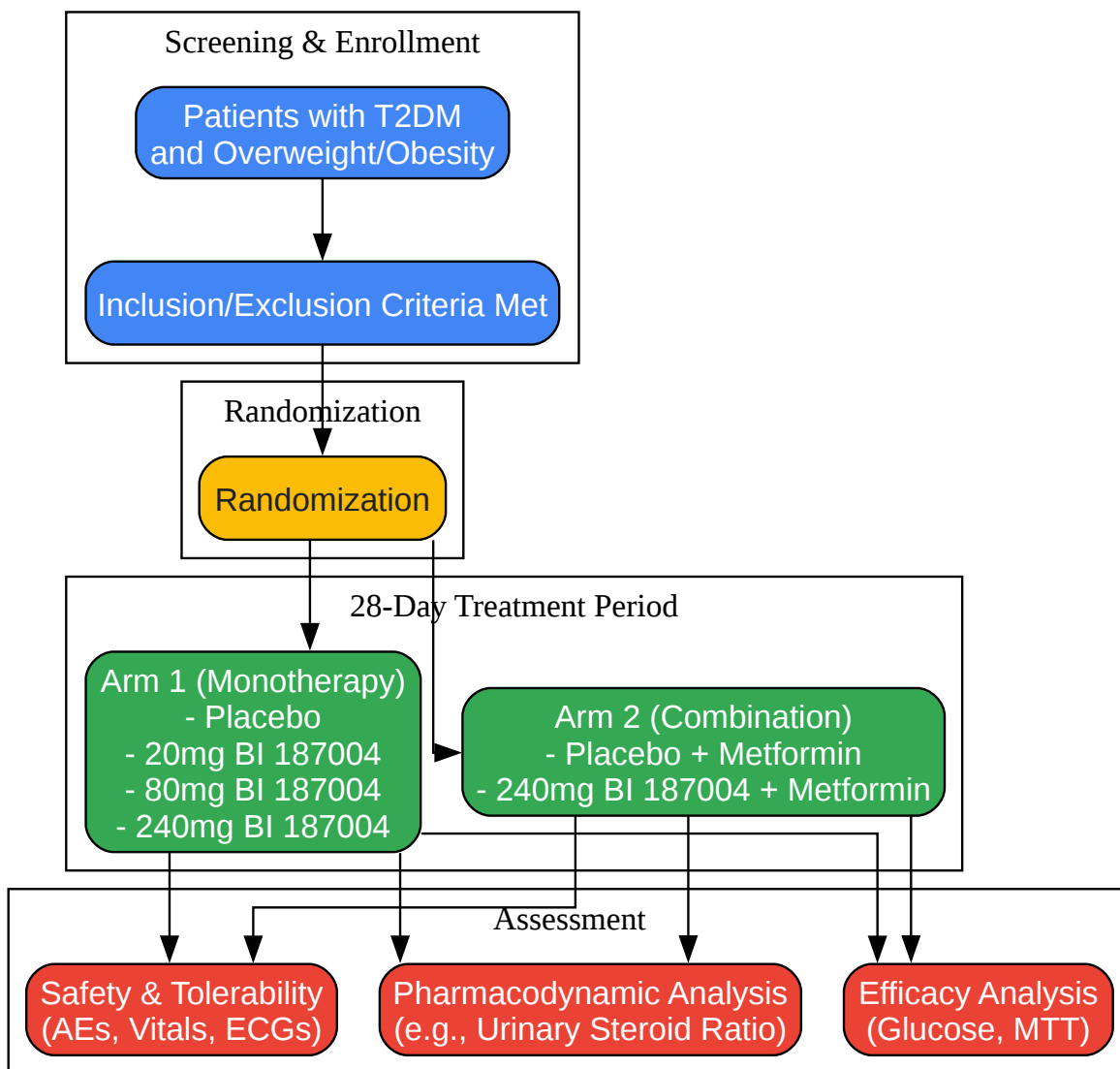
- Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group trial. [1][5]
- Participants: 103 adult patients with type 2 diabetes mellitus and a body mass index of 28-40 kg/m². [1][5]
- Intervention:

- Arm 1 (Monotherapy): Patients received either placebo or **BI 187004** at doses of 20 mg, 80 mg, or 240 mg once daily for 28 days.[\[1\]](#)[\[5\]](#)
- Arm 2 (Combination Therapy): Patients received either placebo or 240 mg of **BI 187004** once daily in combination with metformin for 28 days.[\[1\]](#)[\[5\]](#)
- Key Assessments:
 - Pharmacodynamics: Liver 11 β -HSD1 inhibition was assessed by the urinary ratio of (5 α -tetrahydrocortisol + 5 β -tetrahydrocortisol) to tetrahydrocortisone [(5 α -THF + 5 β -THF)/THE].[\[1\]](#)[\[5\]](#)
 - Efficacy Endpoints: Included changes in fasting plasma glucose, weighted mean plasma glucose, and parameters from a standardized meal tolerance test.[\[1\]](#)[\[5\]](#)
 - Safety: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[\[1\]](#)[\[5\]](#)

Visualizations

Signaling Pathway of 11 β -HSD1 Inhibition





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